molecular formula C26H30O13 B1675308 Licraside CAS No. 29913-71-1

Licraside

Cat. No. B1675308
CAS RN: 29913-71-1
M. Wt: 550.5 g/mol
InChI Key: NIZFPXZQERMCLE-KVFWHIKKSA-N
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Description

Licraside is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms . It has been identified as a potent FXR agonist for relieving cholestasis . In a study, licraside showed the best performance among several compounds and was selected for in vivo evaluation using an ANIT-induced cholestasis animal model .


Synthesis Analysis

Licraside was identified through a molecular docking-based virtual screening method . A hierarchical screening strategy was employed to improve the screening accuracy, and six compounds were selected for further evaluation . Among these compounds, licraside showed the best performance .

Scientific Research Applications

1. Enhancing Creative Reasoning in Educational Research

Licraside's relevance in educational research is highlighted through the Learning by Imitative and Creative Reasoning (LICR) program. This program investigates how tasks and teaching that enhance creative reasoning can lead to more productive struggle and efficient learning compared to common task designs based on imitating solution procedures. This approach provides insights into the relationships among teaching, tasks, student activities, and learning outcomes, offering a theoretical basis for analyzing causal effects between task/teaching design and learning outcomes (Lithner, 2017).

2. Advancements in Spectroscopy for Artwork and Technology Research

Licraside's application extends to the field of spectroscopy, particularly in the investigation of chemical composition and stratigraphy of artworks, museum objects, and metallic items with multilayer structures. This involves the use of Laser Induced Breakdown Spectroscopy (LIBS) and is supported by research such as the Mechelle 900 spectrometer study. This research demonstrates Licraside's potential in examining physical phenomena and operational characteristics of experimental equipment used in the analysis of various objects like paintings, sculptures, minerals, and metallic objects (Sarzyński et al., 2006).

3. Contribution to Biomedical Research

In the field of biomedical research, Licraside is involved in the study of lithium, as evidenced by the applications of (7)Li NMR spectroscopy and imaging in biology and experimental medicine. This research primarily focuses on understanding ionic transport across cellular membranes and compartmentation to elucidate the mechanisms of therapeutic action and toxicity of lithium in clinical practice. This includes developing non-invasive, in vivo analytical tools for measuring brain lithium concentrations in humans (Komoroski, 2000).

4. Applications in Hazardous Material Detection

Licraside's potential is also evident in the detection of hazardous materials, particularly through the use of LIBS as a sensor. This technology's attributes, like real-time analysis, high sensitivity, and the ability to detect all elements and various hazards, make it a promising tool for homeland security and force protection. Studies have demonstrated its capability in differentiating chemical warfare simulants and identifying landmine casings (Delucia et al., 2005).

properties

IUPAC Name

(E)-1-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-6-7-16(18(31)9-15)17(30)8-3-13-1-4-14(29)5-2-13/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZFPXZQERMCLE-KVFWHIKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C=C3)C(=O)C=CC4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C=C3)C(=O)/C=C/C4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licuraside

CAS RN

29913-71-1
Record name Licuraside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LICURASIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UT49C2OHM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
L Xi, A Shi, T Shen, G Wang, Y Wei… - Frontiers in Pharmacology, 2023 - frontiersin.org
… licraside also had a therapeutic effect on ANIT-induced liver injury. Overall, these findings suggest that licraside … not significantly impact the efficacy assessment of licraside in this study. …
Number of citations: 2 www.frontiersin.org
RSR Mahrous, HM Fathy, RS Ibrahim - South African Journal of Botany, 2023 - Elsevier
Glycyrrhiza glabra L. roots are rich source of phytoconstituents for treatment of diverse illness. In this study, bioassay-guided fractionation of liquorice extract for tracing xanthine oxidase …
Number of citations: 0 www.sciencedirect.com
J Sharifi-Rad, C Quispe, J Herrera-Bravo… - … medicine and cellular …, 2021 - hindawi.com
The Glycyrrhiza genus, generally well-known as licorice, is broadly used for food and medicinal purposes around the globe. The genus encompasses a rich pool of bioactive molecules …
Number of citations: 49 www.hindawi.com
I KITAGAWA, K HORI, E UCHIDA, WZ CHEN… - Chemical and …, 1993 - jstage.jst.go.jp
… -NMR spectrum of 6 showed carbon signals due to the isoliquiritigenin moiety and the BD-apiofuranosylfl—>2)—,BD-g1ucopyranosy1 moiety which closely resembled those of licraside …
Number of citations: 56 www.jstage.jst.go.jp
RS Ibrahim, RSR Mahrous, RMA El-Khair, SA Ross… - RSC …, 2021 - pubs.rsc.org
… This was concluded from the very weak activity observed for licraside (IC 50 48.54 mM) compared to isoliquirtin apioside which was explained because of substitution with disaccharide …
Number of citations: 9 pubs.rsc.org
RS Ibrahim, RSR Mahrous, RM Abu EL-Khair, SA Ross - 2021 - egrove.olemiss.edu
… This was concluded from the very weak activity observed for licraside (IC50 48.54 mM) compared to isoliquirtin apioside which was explained because of substitution with disaccharide …
Number of citations: 0 egrove.olemiss.edu
Y Zhong, M Li, X Zhang, L Chen, Y Wang, Y Xu - ACS omega, 2020 - ACS Publications
Cardiotoxicity of doxorubicin (DOX) has gained increasing attention in clinical application. Fuzhengkangfu (FZK) decoction, a traditional Chinese herbal formula of replenishing Qi …
Number of citations: 9 pubs.acs.org
K Du, J Yang, L Yang, Z Wang… - Journal of Separation …, 2020 - Wiley Online Library
Clarification of the quality and biological effect equivalence of traditional Chinese medicines containing multi‐origin species is essential to improve their current quality standards, and …
H Hayashi, N Hiraoka, Y Ikeshiro, H Yamamoto - Plant Science, 1996 - Elsevier
Glycyrrhiza glabra L. (licorice) contains not only glycyrrhizin, the sweet principle of licorice, but also diverse flavonoids in different organs of the intact plants. A large amount of glabridin, …
Number of citations: 52 www.sciencedirect.com
X Ma, Q Yu, X Guo, K Zeng, M Zhao, P Tu, Y Jiang - Fitoterapia, 2015 - Elsevier
Three new flavonoid glycosides, (3R)-(+)-isomucronulatol-2′-O-β-D-glucopyranoside (1), (3R)-(−)-isomucronulatol-7-O-β-D-apiofuranosyl(1 → 2)-β-D-glucopyranoside (2), and (2S)-(−)…
Number of citations: 17 www.sciencedirect.com

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